molecular formula C22H28N2O6 B11963811 N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine

N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine

Katalognummer: B11963811
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HEQNQXVXIUAFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol This compound is known for its unique structure, which includes two 3,4,5-trimethoxybenzylidene groups attached to an ethylenediamine backbone

Vorbereitungsmethoden

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is typically synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and ethylenediamine . The reaction involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or other electrophiles. These reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine can be compared with other similar compounds, such as:

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine stands out due to its multiple methoxy groups, which enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C22H28N2O6

Molekulargewicht

416.5 g/mol

IUPAC-Name

1-(3,4,5-trimethoxyphenyl)-N-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C22H28N2O6/c1-25-17-9-15(10-18(26-2)21(17)29-5)13-23-7-8-24-14-16-11-19(27-3)22(30-6)20(12-16)28-4/h9-14H,7-8H2,1-6H3

InChI-Schlüssel

HEQNQXVXIUAFGN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NCCN=CC2=CC(=C(C(=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.